Dichloromethylbenzene

Catalog No.
S567261
CAS No.
98-87-3
M.F
C7H6Cl2
C7H6Cl2
C6H5CHCl2
M. Wt
161.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloromethylbenzene

CAS Number

98-87-3

Product Name

Dichloromethylbenzene

IUPAC Name

dichloromethylbenzene

Molecular Formula

C7H6Cl2
C7H6Cl2
C6H5CHCl2

Molecular Weight

161.03 g/mol

InChI

InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H

InChI Key

CAHQGWAXKLQREW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(Cl)Cl

solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
INSOL IN WATER
SOL IN DILUTE ALKALI
> 10% in ethanol
> 10% in ether
Soluble in most org solvents.
Solubility in water: none

Synonyms

Benzylidene chloride, (Dichloromethyl)benzene, Benzal chloride

Canonical SMILES

C1=CC=C(C=C1)C(Cl)Cl

Solvent

Dichloromethylbenzene can be used as a solvent in various scientific experiments. Due to its non-polar nature, it can dissolve non-polar substances and some polar substances. This makes it useful in tasks such as:

  • Extracting organic compounds from biological samples for further analysis [].
  • Studying the properties of other organic molecules by dissolving them in DCMB for spectroscopic analysis [].

Synthesis of other chemicals

DCMB can be used as a starting material for the synthesis of other chemicals. Its reactive aromatic ring allows for various chemical reactions, making it a versatile building block for organic synthesis. Some examples include:

  • Synthesis of dyes and pigments [].
  • Production of pharmaceuticals and other biologically active molecules [].

Research on DCMB itself

Dichloromethylbenzene itself can be a subject of scientific research. Studies may investigate its:

  • Physical and chemical properties, such as its boiling point, melting point, and reactivity [].
  • Potential environmental impact and biodegradation pathways [].
  • Toxicity and potential health hazards [].

Dichloromethylbenzene, also known as α,α-dichlorotoluene, is an organochlorine compound characterized by the molecular formula C7H6Cl2C_7H_6Cl_2 and a molecular weight of 161.029 g/mol. This compound features two chlorine atoms attached to the methyl group of toluene, making it a derivative of methylbenzene. It exists as a colorless liquid with a sweet odor and is primarily used in organic synthesis and industrial applications.

Dichloromethylbenzene itself does not have a well-defined mechanism of action in biological systems. However, its reactive nature allows it to act as a precursor to other compounds with various biological effects. For instance, hydrolysis of Dichloromethylbenzene can generate benzaldehyde, which exhibits antimicrobial properties [].

Dichloromethylbenzene is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Dichloromethylbenzene is toxic upon inhalation, ingestion, or skin contact. It can cause irritation of the respiratory system, eyes, and skin. Chronic exposure has been linked to liver and kidney damage.
  • Flammability: Dichloromethylbenzene is flammable and can readily ignite. It is vital to handle it away from heat sources and open flames.
  • Reactivity: Dichloromethylbenzene can react violently with strong oxidizing agents and strong bases [].
Typical of aromatic compounds:

  • Electrophilic Substitution: The presence of chlorine atoms makes the compound susceptible to electrophilic substitution reactions. For instance, it can react with electrophiles like bromine or nitric acid under suitable conditions to yield substituted products.
  • Nucleophilic Substitution: The dichloro substituents can also react with nucleophiles, leading to the formation of various derivatives. For example, it can react with strong nucleophiles such as alkoxides or amines, resulting in the displacement of chlorine atoms.
  • Dehydrochlorination: Under certain conditions, dichloromethylbenzene can undergo dehydrochlorination to form methylbenzene (toluene) and hydrochloric acid.

Dichloromethylbenzene exhibits biological activity that raises concerns regarding its safety. Studies have indicated that it may have toxic effects on human health, including potential carcinogenicity. It has been linked to respiratory irritation and central nervous system effects upon exposure. Animal studies suggest that it may induce mutations and DNA damage in certain bacterial strains, indicating potential genotoxic properties .

Dichloromethylbenzene can be synthesized through several methods:

  • Halogenation of Toluene: The most common method involves the chlorination of toluene using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. This reaction typically occurs at room temperature:
    C6H5CH3+Cl2C6H4Cl(CH2Cl)+HClC_6H_5CH_3+Cl_2\rightarrow C_6H_4Cl(CH_2Cl)+HCl
    This process can yield a mixture of products, including dichloromethylbenzene .
  • Direct Chlorination: In some cases, direct chlorination under UV light can lead to the formation of dichloromethylbenzene from toluene.

Research into the interaction of dichloromethylbenzene with biological systems has revealed its potential toxicity. It has been shown to interact with nucleophiles leading to various byproducts that may have biological implications. Studies indicate that exposure can result in respiratory issues and central nervous system effects due to its volatile nature .

Dichloromethylbenzene shares similarities with several other chlorinated aromatic compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
ChlorobenzeneC6H5ClC_6H_5ClSimple mono-chlorinated benzene; less reactive than dichloromethylbenzene.
TrichloromethylbenzeneC7H5Cl3C_7H_5Cl_3Contains three chlorine atoms; more reactive and toxic than dichloromethylbenzene.
Benzyl chlorideC7H7ClC_7H_7ClContains one chlorine atom on the benzyl group; used as an alkylating agent.
DichloroethaneC2H4Cl2C_2H_4Cl_2Aliphatic compound; used primarily as a solvent and in organic synthesis but lacks aromatic stability.

Dichloromethylbenzene's unique structure allows for specific reactions not possible with simpler or more heavily chlorinated compounds, making it valuable in specialized chemical syntheses and applications.

Physical Description

Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes.
Dichlorotoluene appears as a colorless liquid. Not soluble in water. Sinks in water. May be irritating and narcotic in high concentrations. Used as a solvent and as an intermediate to make chemicals and dyes.
Liquid
Very refractive liquid; fumes in air; pungent odor; [Merck Index] Colorless liquid; [MSDSonline]
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS OILY LIQUID

XLogP3

3

Exact Mass

159.9846556 g/mol

Monoisotopic Mass

159.9846556 g/mol

Boiling Point

401 °F at 760 mmHg (EPA, 1998)
205 °C

Flash Point

198 °F (NTP, 1992)
93 °C
93 °C c.c.

Heavy Atom Count

9

Vapor Density

5.6 (technical grade) (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

1.26 (EPA, 1998) - Denser than water; will sink
1.26
Relative density (water = 1): 1.26

LogP

log Kow= 3.217 (calculated)
3.22

Odor

PUNGENT ODOR
FAINT AROMATIC ODOR

Decomposition

when heated to decomp ... emits toxic fumes of /hydrogen chloride/.

Melting Point

2.48 °F (EPA, 1998)
-16.4 °C
-17 °C

UNII

222447TR16

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Vapor Pressure

1 mmHg at 95.72 °F (EPA, 1998)
0.47 [mmHg]
1 MM HG AT 35.4 °C
Vapor pressure, kPa at 35.4 °C: 0.13

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Impurities

Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities.

Other CAS

29797-40-8
98-87-3

Wikipedia

Benzal_chloride

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

CHLORINATION OF TOLUENE IN THE PRESENCE OF LIGHT & IN THE ABSENCE OF CATALYSTS THAT PROMOTE RING CHLORINATION.
Benzal chloride can be manufactured in 70% yield by chlorination with 2.0-2.2 moles of chlorine per mole toluene.
Benzal choride is ... formed by reaction of dichlorocarbene (CCl2) with benzene.

General Manufacturing Information

Plastics Material and Resin Manufacturing
All Other Basic Organic Chemical Manufacturing
Benzene, (dichloromethyl)-: ACTIVE
Benzene, dichloromethyl-: ACTIVE

Analytic Laboratory Methods

A method has been described for the determination of benzal chloride in workplace air, using gas chromatography after adsorption on a polymeric adsorbant & desorption with carbon tetrachloride. The minimal detectable concn was about 70 ug/cu m.
... A method for detecting traces of (dichloromethyl)benzene and other contaminants in benzaldehyde using high pressure liquid chromatography /is presented/.
... A gas-liquid chromatographic method for chlorinated toluene that would be suitable as the determination step in air monitoring /is reported/. /Chlorinated toluene/

Clinical Laboratory Methods

A gas chromatographic method with an electron capture detector was developed to determine chlorinated cmpd in tissue, fat & blood from rats fed waste site soil extract. Sensitivities for dichlorobenzenes & dichlorotoluenes were 8 ng/g for fat, 2 ng/g for tissue & 0.4 ng/ml for blood. /Chlorinated cmpd/

Dates

Last modified: 08-15-2023

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